2-Chloropyridine-5-boronic acid
Overview
Description
2-Chloropyridine-5-boronic acid, also known as 2CPBA, is a versatile organic compound that has been widely used in scientific research applications. It is a colorless, odorless, and hygroscopic crystalline solid with a molecular weight of 169.96 g/mol. 2CPBA is a building block for a variety of organic compounds, and it has been used as a starting material for the synthesis of a variety of compounds, such as heterocyclic compounds, organoboronic acids, and organosilicon compounds. It is also used as a catalyst in organic synthesis.
Scientific Research Applications
Application
2-Chloropyridine-5-boronic acid can be used in boronic acid (BA)-mediated cis-diol conjugation, which is a type of reversible click reaction . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Method of Application
The method involves the use of boronic acid-based compounds in reversible click chemistries, specifically iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .
Results or Outcomes
The results of these applications are significant in the exploration of novel chemistries using boron to fuel emergent sciences . The fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
2. Organic Synthesis and Pharmaceutical Intermediates
Application
2-Chloropyridine-5-boronic acid is used as a reagent in organic synthesis . It is also used as pharmaceutical intermediates .
Method of Application
One of the methods of application is in Suzuki-Miyaura coupling processes . This process involves the use of organoboron reagents and a palladium catalyst to form carbon-carbon bonds .
Results or Outcomes
The outcomes of these applications are significant in the field of organic synthesis and pharmaceuticals . The Suzuki-Miyaura coupling process is widely applied due to its mild and functional group tolerant reaction conditions .
3. Transition Metal Catalysed Carbon–Carbon Bond Forming Reaction
Application
2-Chloropyridine-5-boronic acid can be used in Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Method of Application
The method involves the use of organoboron reagents and a palladium catalyst to form carbon–carbon bonds . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Results or Outcomes
The outcomes of these applications are significant in the field of organic synthesis . The Suzuki–Miyaura coupling process is widely applied due to its mild and functional group tolerant reaction conditions .
4. Biomedical Devices
Application
2-Chloropyridine-5-boronic acid can be used in the development of biomedical devices . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
Method of Application
The method involves the use of boronic acid-based compounds in reversible click chemistries, specifically iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .
Results or Outcomes
The results of these applications are significant in the exploration of novel chemistries using boron to fuel emergent sciences . The fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
properties
IUPAC Name |
(6-chloropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAPNCXMYWRTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397214 | |
Record name | 2-Chloropyridine-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridine-5-boronic acid | |
CAS RN |
444120-91-6 | |
Record name | 2-Chloropyridine-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloropyridine-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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